N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine
Description
N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of aromatic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties. This particular compound is characterized by the presence of a chromen-2-one moiety linked to a beta-alanine residue through a propanoyl group.
Properties
Molecular Formula |
C17H19NO6 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
3-[2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid |
InChI |
InChI=1S/C17H19NO6/c1-9-10(2)17(22)24-14-8-12(4-5-13(9)14)23-11(3)16(21)18-7-6-15(19)20/h4-5,8,11H,6-7H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
RBXKLBIDWLOQPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine typically involves the following steps:
Formation of the Chromen-2-one Moiety: The chromen-2-one moiety is synthesized through the condensation of salicylaldehyde with a suitable diketone under acidic conditions.
Attachment of the Propanoyl Group: The chromen-2-one derivative is then reacted with a propanoyl chloride in the presence of a base such as pyridine to form the propanoyl-substituted chromen-2-one.
Coupling with Beta-Alanine: The final step involves the coupling of the propanoyl-substituted chromen-2-one with beta-alanine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the beta-alanine residue, where nucleophiles such as amines or thiols replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine has been investigated for its potential therapeutic effects in several diseases. Its chromen core is known for interacting with various molecular targets, which may lead to anticancer and anti-inflammatory effects.
Anticancer Properties
Research indicates that this compound can induce apoptosis in cancer cells by interacting with specific enzymes and pathways involved in cell proliferation. For instance, studies have shown that it can inhibit the activity of DNA gyrase, an enzyme critical for bacterial DNA replication, suggesting potential applications in cancer treatment and antimicrobial therapies.
The compound has demonstrated a range of biological activities:
| Activity Type | Description |
|---|---|
| Antioxidant | Reduces oxidative stress in cells |
| Anticancer | Induces apoptosis in various cancer cell lines |
| Anti-inflammatory | Inhibits inflammatory pathways |
| Antimicrobial | Exhibits activity against specific bacterial strains |
Chemistry and Synthesis
The synthesis of this compound typically involves the condensation of chromen derivatives with beta-alanine. This process can be optimized for industrial production using automated reactors and continuous flow systems to enhance efficiency and yield .
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of this compound, researchers found that it significantly reduced the viability of cancer cell lines through apoptosis induction. The study highlighted the compound's ability to modulate signaling pathways associated with cancer cell survival.
Case Study 2: Antioxidant Effects
Another investigation focused on the antioxidant capacity of this compound. Results indicated that it effectively scavenged free radicals and reduced oxidative stress markers in vitro, suggesting its potential use as a therapeutic agent for oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine involves its interaction with various molecular targets:
Antimicrobial Activity: Inhibits bacterial DNA gyrase, preventing DNA replication.
Anti-inflammatory Activity: Modulates the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Anticoagulant Activity: Inhibits vitamin K epoxide reductase, reducing the synthesis of clotting factors.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine
- 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Uniqueness
N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine is unique due to its specific beta-alanine residue, which imparts distinct biological activities compared to other coumarin derivatives. Its structure allows for targeted interactions with enzymes and receptors, making it a valuable compound for various research applications.
Biological Activity
N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine is a complex organic compound belonging to the class of chromen derivatives. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The chromen-2-one core structure is prevalent in many bioactive molecules, making this compound a subject of interest for further research into its biological activity.
Molecular Structure and Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 361.4 g/mol. The IUPAC name for this compound is (2S,3R)-2-[[2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-methylpentanoic acid. The compound features a chromen core that allows for various chemical interactions, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H23NO6 |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | (2S,3R)-2-[[2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-methylpentanoic acid |
| InChI Key | JWMYGLVKXABREZ-QGHHPUGFSA-N |
The biological activity of this compound primarily involves its interaction with various molecular targets and pathways. The chromen core can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For instance, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking their activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the chromen structure. For example, derivatives of chromen have shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 Cells : A study demonstrated that certain chromen derivatives exhibited IC50 values as low as 0.47 μM against breast cancer MCF-7 cells, indicating potent anticancer activity .
- Selectivity : Some compounds showed selectivity towards tumor-associated carbonic anhydrase IX (hCA IX) over the cytosolic hCA I isoform, with values around 21.8 nM .
Anti-inflammatory Properties
Compounds similar to this compound have also been studied for their anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in mediating inflammatory responses.
Study on Chromen Derivatives
One notable study focused on the synthesis and characterization of various chromen derivatives, including those similar to this compound. The study reported the synthesis via O-acylation reactions and assessed the biological activities against cancer cell lines .
QSAR Analysis
Quantitative Structure–Activity Relationship (QSAR) analyses have been employed to establish correlations between the structural properties of chromen derivatives and their biological activities. These studies suggest that modifications to the chromen structure can enhance or diminish biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
